molecular formula C16H14ClNO4 B13533480 2-(((Benzyloxy)carbonyl)amino)-2-(2-chlorophenyl)acetic acid

2-(((Benzyloxy)carbonyl)amino)-2-(2-chlorophenyl)acetic acid

Cat. No.: B13533480
M. Wt: 319.74 g/mol
InChI Key: ZNORFUYPJLRGCK-UHFFFAOYSA-N
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Description

    is a synthetic organic compound with the following structural formula:

    2-(((Benzyloxy)carbonyl)amino)-2-(2-chlorophenyl)acetic acid: C16H14ClNO4\text{C}_{16}\text{H}_{14}\text{ClNO}_4C16​H14​ClNO4​

    .
  • It belongs to the class of acetic acid derivatives and contains both an amide and a carboxylic acid functional group.
  • The compound’s systematic name reflects its substituents: benzyloxycarbonyl (Cbz) and 2-chlorophenyl.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, anti-inflammatory properties).

      Medicine: May serve as a precursor for drug development.

      Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • For potential drugs, it may interact with specific molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s applications and properties are continually explored in scientific research, and new findings may emerge

    : https://pubchem.ncbi.nlm.nih.gov/compound/2--Benzyloxy--carbonylamino--2--2--chlorophenyl--acetic-acid : https://www.sigmaaldrich.com/catalog/product/aldrich/14310 : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6316744/ : https://www.sciencedirect.com/science/article/pii/S004040

    Properties

    Molecular Formula

    C16H14ClNO4

    Molecular Weight

    319.74 g/mol

    IUPAC Name

    2-(2-chlorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid

    InChI

    InChI=1S/C16H14ClNO4/c17-13-9-5-4-8-12(13)14(15(19)20)18-16(21)22-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,21)(H,19,20)

    InChI Key

    ZNORFUYPJLRGCK-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2Cl)C(=O)O

    Origin of Product

    United States

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